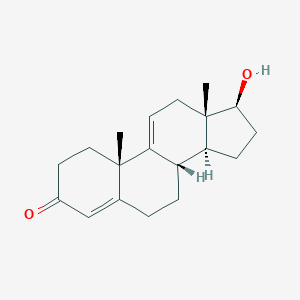

9-Dehydrotestosterone

Übersicht

Beschreibung

Synthesis Analysis

Dihydrotestosterone (DHT) synthesis involves the reduction of testosterone by 5α-reductase. Although specific synthesis routes for 9-Dehydrotestosterone were not directly found, analogous processes could be involved, potentially utilizing alternative enzymes or synthetic methods in a laboratory setting. Research on DHT and its backdoor pathway, which bypasses conventional testosterone synthesis, highlights the complexity of steroid biosynthesis and the potential routes that might be explored for 9-Dehydrotestosterone synthesis (Auchus, 2004).

Molecular Structure Analysis

The molecular structure of steroids like DHT is crucial for their biological activity. Modifications, such as the introduction of a double bond in 9-Dehydrotestosterone, could alter its interaction with androgen receptors and its overall bioactivity. Studies on DHT and its analogues emphasize the importance of the A-ring structure and the presence of specific functional groups for binding affinity and enzyme interaction (Cheng et al., 2012).

Chemical Reactions and Properties

DHT's chemical reactions, including its formation from testosterone and further metabolism, illustrate the potential reactions 9-Dehydrotestosterone might undergo. For example, DHT can be further metabolized into various hydroxylated products through the action of enzymes such as cytochrome P450s. Similar metabolic pathways might exist for 9-Dehydrotestosterone, depending on its specific structure and the enzymes present in different tissues (Cheng et al., 2012).

Physical Properties Analysis

The physical properties of steroids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. While specific data on 9-Dehydrotestosterone's physical properties were not found, the principles governing these characteristics in DHT and related steroids provide a framework for predicting the physical behavior of 9-Dehydrotestosterone. These properties are critical for understanding its stability, bioavailability, and formulation for scientific study.

Chemical Properties Analysis

The chemical properties of 9-Dehydrotestosterone, such as reactivity, oxidation potential, and susceptibility to enzymatic reduction or hydroxylation, can be inferred from studies on DHT and other androgens. The presence of a double bond in 9-Dehydrotestosterone might affect its reactivity towards specific enzymes and its overall metabolic stability. Research on the metabolism of DHT and its interactions with enzymes like 5α-reductase and cytochrome P450 provides insights into the chemical behavior of structurally related steroids (Cheng et al., 2012).

Wissenschaftliche Forschungsanwendungen

Osteoclast Differentiation and Activation : Dihydrotestosterone has been found effective in inhibiting osteoclast differentiation and activation in vitro, which can benefit patients with androgen-deficient osteoporosis (H. Thu et al., 2017).

Retinoid and Steroid Signaling : Research on Rdh9-null mice indicates that rdh9 plays a significant role in retinoid and steroid signaling, impacting RXR and androgen signaling (P. Hu et al., 2007).

Transport of Androgens into Prostatic Nuclei : The 9 S receptor in rats is crucial for transporting dihydrotestosterone more rapidly and efficiently into prostatic nuclei than testosterone (Nozu Kaoru & Tamaoki Bun-ichi, 1975).

Steroid Degradation : Comamonas testosteroni TA441 degrades steroids, producing compounds like 9-hydroxy-17-oxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, which could be of pharmacological interest (M. Horinouchi et al., 2014).

In Vitro Androgen Metabolism : Studies have shown high 3-keto-reductase activity relative to 5α-reductase in mouse kidneys, affecting the interpretation of in vitro studies due to rapid ligand metabolism (I. Mowszowicz & C. Bardin, 1974).

Gene Cloning and Expression : The beta-hydroxysteroid dehydrogenase gene from Pseudomonas testosteroni has been successfully cloned and expressed in Escherichia coli, enabling potential pharmacological studies (S. Genti-Raimondi et al., 1991).

Dihydrotestosterone Binding in Fibroblasts : Studies on dihydrotestosterone binding in cultured human fibroblasts have revealed variations based on hereditary male pseudohermaphroditism and the presence of genital skin cells (J. Griffin et al., 1976).

Steroid-Inducible Gene Transcription : The 3β/17β-hydroxysteroid dehydrogenase gene in Comamonas testosteroni is induced by steroids like testosterone, with implications for bacterial growth and metabolism (J. E. Cabrera et al., 2000).

Wirkmechanismus

Target of Action

9-Dehydrotestosterone, also known as Dihydrotestosterone (DHT), is an endogenous androgen sex steroid and hormone . It primarily targets the androgen receptor (AR) . The AR is involved in the growth and repair of the prostate and the penis, as well as the production of sebum and body hair composition .

Mode of Action

The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues . This enzyme mediates the reduction of the C4-5 double bond of testosterone . Relative to testosterone, DHT is considerably more potent as an agonist of the androgen receptor (AR) .

Biochemical Pathways

DHT is produced from the less potent testosterone by the enzyme 5α-reductase in select tissues . It is the primary androgen in the genitals, prostate gland, seminal vesicles, skin, and hair follicles . DHT signals act mainly in an intracrine and paracrine manner in the tissues in which it is produced .

Pharmacokinetics

The bioavailability of DHT differs considerably depending on its route of administration . Its oral bioavailability is very low, and DHT has been considered to be ineffective by the oral route . It has been used orally, and is described as a weak aas by this route .

Result of Action

DHT is biologically important for sexual differentiation of the male genitalia during embryogenesis, maturation of the penis and scrotum at puberty, growth of facial, body, and pubic hair, and development and maintenance of the prostate gland and seminal vesicles . Metabolites of DHT have been found to act as neurosteroids with their own AR-independent biological activity .

Action Environment

Circulating levels of DHT in response to testosterone replacement therapy (TRT) do not correlate with those found in androgen-sensitive tissue (e.g., prostate, adipose, muscle) due to local regulatory mechanisms that tightly control intracellular androgen homeostasis . The modest increases observed in serum DHT and in the DHT/T ratio observed after TRT are unlikely to be a cause of clinical concern .

Eigenschaften

IUPAC Name |

(8S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOPOQNYKRRML-FQQAFBJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Dehydrotestosterone | |

CAS RN |

2398-99-4 | |

| Record name | 9-Dehydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dehydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DEHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC8L0QDJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

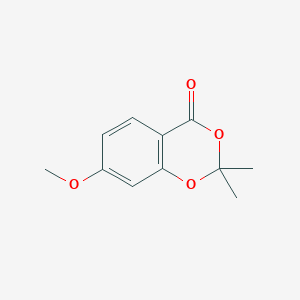

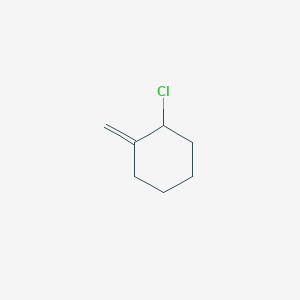

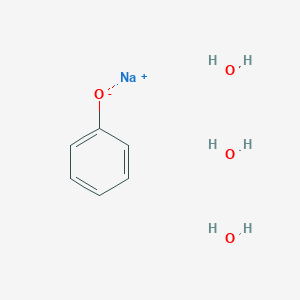

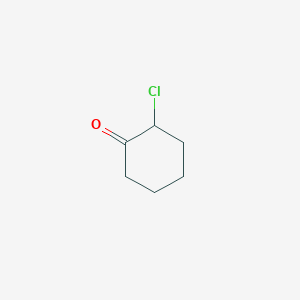

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

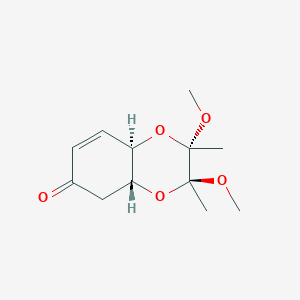

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

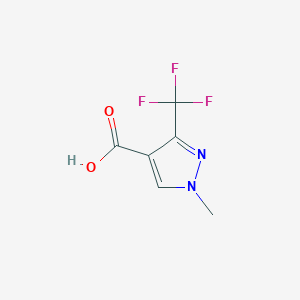

![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)